N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a methylsulfonyl group, an oxadiazole ring, and a nitrobenzamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-(methylsulfonyl)benzoic acid: This can be achieved by the oxidation of 4-(methylthio)benzoic acid using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Synthesis of 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of intermediates: The final step involves coupling the 4-(methylsulfonyl)phenyl and 1,3,4-oxadiazole intermediates with 4-nitrobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Shares the methylsulfonyl and benzamide moieties but features a thiazole ring instead of an oxadiazole ring.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Contains a benzo[d]thiazole and indole moiety, highlighting the diversity of structures that can be derived from similar functional groups.
Uniqueness
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c1-27(24,25)13-8-4-11(5-9-13)15-18-19-16(26-15)17-14(21)10-2-6-12(7-3-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTWJZMFQCEKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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